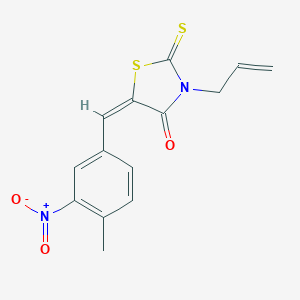
3-Allyl-5-{3-nitro-4-methylbenzylidene}-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Allyl-5-{3-nitro-4-methylbenzylidene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has been extensively studied for its various biological activities. The compound has shown promising results in the field of medicinal chemistry, particularly in its anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of 3-Allyl-5-{3-nitro-4-methylbenzylidene}-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed that the compound exerts its biological effects through the modulation of various signaling pathways. The compound has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. It has also been found to activate the p53 pathway, which is a tumor suppressor pathway that induces cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The compound has been shown to possess various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. It has also been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound has also been found to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Allyl-5-{3-nitro-4-methylbenzylidene}-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its potent biological activities, its ease of synthesis, and its relatively low cost. However, the compound has some limitations, including its poor solubility in water, which can limit its use in certain biological assays. The compound also has limited stability in solution, which can affect its potency over time.
Orientations Futures
There are several future directions for the research on 3-Allyl-5-{3-nitro-4-methylbenzylidene}-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to investigate the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another potential direction is to explore the compound's mechanism of action in greater detail, particularly its interactions with various signaling pathways. Finally, there is a need to develop more efficient synthesis methods for the compound, which can improve its yield and purity.
Méthodes De Synthèse
The synthesis of 3-Allyl-5-{3-nitro-4-methylbenzylidene}-2-thioxo-1,3-thiazolidin-4-one involves the reaction between 3-nitro-4-methylbenzaldehyde and 3-allylthio-2-aminothiophene in the presence of acetic acid. The reaction proceeds through the formation of an imine intermediate, which is subsequently cyclized to the thiazolidinone ring. The yield of the reaction is reported to be around 70%, and the purity of the compound can be achieved through recrystallization from ethanol.
Applications De Recherche Scientifique
The compound has been extensively studied for its various biological activities. It has shown promising results in the field of medicinal chemistry, particularly in its anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Propriétés
Nom du produit |
3-Allyl-5-{3-nitro-4-methylbenzylidene}-2-thioxo-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C14H12N2O3S2 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
(5E)-5-[(4-methyl-3-nitrophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H12N2O3S2/c1-3-6-15-13(17)12(21-14(15)20)8-10-5-4-9(2)11(7-10)16(18)19/h3-5,7-8H,1,6H2,2H3/b12-8+ |
Clé InChI |
PRTBBNGTFNBAGM-XYOKQWHBSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC=C)[N+](=O)[O-] |
SMILES |
CC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC=C)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC=C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2E)-2-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine](/img/structure/B304857.png)
![2-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone](/img/structure/B304859.png)
![4-[2-(2-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone](/img/structure/B304861.png)
![4-[(2E)-2-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine](/img/structure/B304865.png)
![N-{5-[2-(2-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}hydrazino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B304866.png)
![N-{5-[2-(2-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}hydrazino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B304867.png)
![N-(5-{2-[(2E)-2-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B304870.png)
![4-[(2E)-2-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine](/img/structure/B304871.png)
![4-[(2E)-2-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine](/img/structure/B304873.png)
![4-[(2E)-2-{3-[2-(3-methylphenoxy)ethoxy]benzylidene}hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine](/img/structure/B304874.png)
![4-[(2E)-2-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine](/img/structure/B304875.png)
![4-[(2E)-2-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine](/img/structure/B304876.png)
![N-[(E)-{3-bromo-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-ethoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B304879.png)
![2-({4-[(E)-{2-[2,6-di(pyrrolidin-1-yl)pyrimidin-4-yl]hydrazinylidene}methyl]-2-ethoxyphenoxy}methyl)benzonitrile](/img/structure/B304881.png)